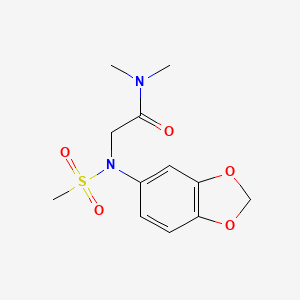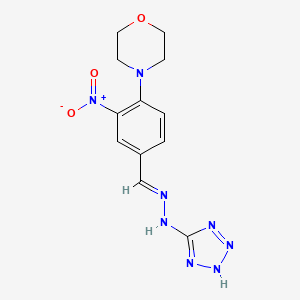
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide, also known as DIPP, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
作用機序
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and protein synthesis. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is believed to modulate the activity of the sigma-1 receptor, which can result in the modulation of various cellular processes.
Biochemical and physiological effects:
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant effects, which may be due to its ability to modulate the activity of the sigma-1 receptor. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, one limitation of using 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is its potential toxicity. It is important to use caution when handling 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide and to follow proper safety protocols.
将来の方向性
There are many potential future directions for research involving 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide. One area of interest is the development of new sigma-1 receptor modulators for the treatment of depression and anxiety. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide may be useful in the development of new local anesthetics and treatments for neuropathic pain. Further research is needed to fully understand the potential therapeutic applications of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide.
Conclusion:
In conclusion, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various diseases. It has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant properties, as well as its potential use as a local anesthetic and treatment for neuropathic pain. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide's high affinity for the sigma-1 receptor makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, caution must be taken when handling 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide due to its potential toxicity. Further research is needed to fully understand the potential therapeutic applications of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide and to develop new sigma-1 receptor modulators.
合成法
The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is through the reaction of 4-isopropylbenzylamine with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. This reaction produces the intermediate 4-isopropylphenyl-2,2-dimethylpropanamide, which is then reacted with piperidine and phosgene to yield 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have a high affinity for the sigma-1 receptor, which has been implicated in the treatment of depression and anxiety.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-14(2)15-6-8-17(9-7-15)21-18(23)16-10-12-22(13-11-16)19(24)20(3,4)5/h6-9,14,16H,10-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMPVQZMQLVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)




![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)